molecular formula C22H23N5O3 B11983241 N'-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide

N'-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide

Cat. No.: B11983241
M. Wt: 405.4 g/mol
InChI Key: HHEJRLUATQUICL-HZHRSRAPSA-N
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Preparation Methods

The synthesis of N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxybenzohydrazide with a pyrido[1,2-A]pyrimidine derivative under specific reaction conditions The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide can undergo various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to enhance reaction efficiency. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest its potential in modulating biological pathways related to viral replication and enzyme activity.

Comparison with Similar Compounds

N’-{(E)-[2-(1-Azepanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL]methylidene}-2-hydroxybenzohydrazide can be compared with similar compounds such as:

Properties

Molecular Formula

C22H23N5O3

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(E)-[2-(azepan-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylideneamino]-2-hydroxybenzamide

InChI

InChI=1S/C22H23N5O3/c28-18-10-4-3-9-16(18)21(29)25-23-15-17-20(26-12-6-1-2-7-13-26)24-19-11-5-8-14-27(19)22(17)30/h3-5,8-11,14-15,28H,1-2,6-7,12-13H2,(H,25,29)/b23-15+

InChI Key

HHEJRLUATQUICL-HZHRSRAPSA-N

Isomeric SMILES

C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=N/NC(=O)C4=CC=CC=C4O

Canonical SMILES

C1CCCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=NNC(=O)C4=CC=CC=C4O

Origin of Product

United States

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